molecular formula C12H12Cl2N2O B15200208 6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B15200208
M. Wt: 271.14 g/mol
InChI Key: HHZOALIZLYQXFU-UHFFFAOYSA-N
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Description

6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, some indole derivatives have been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis .

Comparison with Similar Compounds

6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.14 g/mol

IUPAC Name

6,7-dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H12Cl2N2O/c1-17-9-4-7(13)11(14)12-10(9)6-5-15-3-2-8(6)16-12/h4,15-16H,2-3,5H2,1H3

InChI Key

HHZOALIZLYQXFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C3=C(N2)CCNC3)Cl)Cl

Origin of Product

United States

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